N-(4-Phenylbutyl)guanidine hydrochloride
Description
N-(4-Phenylbutyl)guanidine hydrochloride is a guanidine derivative characterized by a phenylbutyl substituent attached to the guanidine core. Guanidine compounds are renowned for their antimicrobial properties, acting via membrane disruption, protein denaturation, or interference with cellular processes .
Properties
IUPAC Name |
2-(4-phenylbutyl)guanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.ClH/c12-11(13)14-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9H2,(H4,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSNUBDQTZCKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Phenylbutyl)guanidine hydrochloride typically involves the reaction of 4-phenylbutylamine with a guanylating agent. One common method includes the use of di(imidazole-1-yl)methanimine as a guanylating reagent, which reacts with 4-phenylbutylamine to form the desired guanidine derivative . The reaction is usually carried out under mild conditions, with the guanylating agent being added to a solution of 4-phenylbutylamine in an appropriate solvent, such as methanol or ethanol, and stirred at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as crystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-Phenylbutyl)guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, where it reacts with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylbutyl chain.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives with various functional groups.
Scientific Research Applications
N-(4-Phenylbutyl)guanidine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Phenylbutyl)guanidine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with target molecules, modulating their activity. This compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle contraction and neurotransmission .
Comparison with Similar Compounds
Structural Analogues
The following table compares N-(4-Phenylbutyl)guanidine hydrochloride with structurally related guanidine derivatives:
Key Observations :
Antimicrobial Activity and Mechanisms
Guanidine derivatives exhibit diverse mechanisms:
- Membrane Permeabilization : Guanidine hydrochloride enhances membrane permeability in Saccharomyces cerevisiae, as seen in its synergy with SDS to overcome drug resistance .
- Protein Denaturation : At high concentrations (e.g., 6 M), guanidine hydrochloride disrupts protein aggregation, as demonstrated in ShlA hemolysin studies .
- Broad-Spectrum Activity : PHGH and polyhexamethylene biguanidine (PHMB) show efficacy against Gram-positive and Gram-negative bacteria due to their cationic nature and polymerized structure .
Hypothesis for this compound : The phenylbutyl chain may enhance interactions with lipid bilayers, analogous to lauramidobutyl guanidine (), which combines a hydrophobic dodecanamide tail with a guanidine head for improved biocidal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
